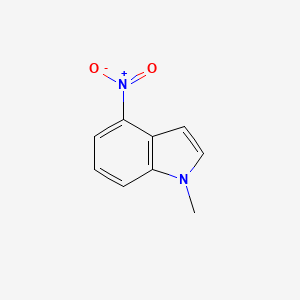












|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)NC=C2)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:19][N:20]([CH3:23])[CH:21]=O.C(=O)(OC)OC>CCCCCCC.O.C(OCC)(=O)C>[CH3:19][N:20]1[C:23]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:21]1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 mL, three-necked flask equipped with a thermocouple, condenser, and addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
An analysis of the reaction mixture after 3 h at reflux, by the above methods
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in the formation of a yellow precipitate
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
was washed with water (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum at 60-65° C. for 24 h
|
|
Duration
|
24 h
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=CC2=C(C=CC=C12)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.1 g | |
| YIELD: PERCENTYIELD | 97.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |